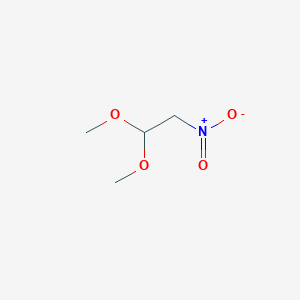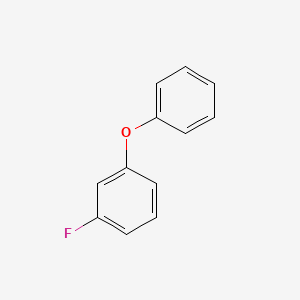
1-Fluoro-3-phenoxybenzene
Descripción general
Descripción
1-Fluoro-3-phenoxybenzene is a chemical compound with the molecular formula C12H9FO . It is also known by other names such as Benzene,1-fluoro-3-phenoxy; 3-Phenoxyfluorobenzene; 3-Fluordiphenylether; 3-fluorodiphenylether; m-Fluorphenyl-phenylaether .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-phenoxybenzene consists of 12 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom . The average mass is 188.198 Da and the monoisotopic mass is 188.063736 Da .Physical And Chemical Properties Analysis
1-Fluoro-3-phenoxybenzene has a predicted boiling point of 281.4±30.0 °C and a predicted density of 1.480±0.06 g/cm3 .Aplicaciones Científicas De Investigación
1. Microbiome Research
- Application : “1-Fluoro-3-phenoxybenzene” is used in the development of a differential fluorescent marking (DFM) strategy for tracking synthetic communities and assembly dynamics in microbiome research .
- Method : The DFM strategy employs three distinguishable fluorescent proteins in single and double combinations. It capitalizes on enhanced stability and broad applicability across diverse Proteobacteria species .
- Results : Through the application of flow cytometry, researchers successfully differentiated, quantified, and tracked a diverse six-member synthetic community under various complex conditions like root rhizosphere .
2. Development of Fluorescent Probes
- Application : “1-Fluoro-3-phenoxybenzene” could potentially be used in the design and synthesis of fluorescent probes .
- Method : The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .
- Results : Fluorescent probes have been widely used in various fields such as biomedical, environmental monitoring, and food safety .
3. Design of Selective Amyloid Binding Dye
- Application : “1-Fluoro-3-phenoxybenzene” is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold . These probes are used as a selective amyloid binding dye .
- Method : The probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity .
- Results : One probe shows selective binding to α-synuclein (αS) fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This probe has demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
4. Fluorescent Probes for Biomedical Applications
- Application : “1-Fluoro-3-phenoxybenzene” is used in the development of fluorescent probes and functional materials for biomedical applications .
- Method : The development of these probes involves the preparation, sensitivity, and selectivity of the probes . Many long-wavelength fluorescent probes developed have also proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics .
- Results : Impressive progress has been made in the development of sensing agents and materials for the detection of ions, organic small molecules, and biomacromolecules .
Propiedades
IUPAC Name |
1-fluoro-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXIFDPMJPHDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544372 | |
| Record name | 1-Fluoro-3-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-phenoxybenzene | |
CAS RN |
3798-89-8 | |
| Record name | 1-Fluoro-3-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



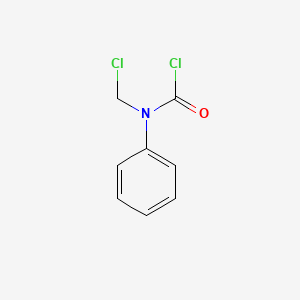
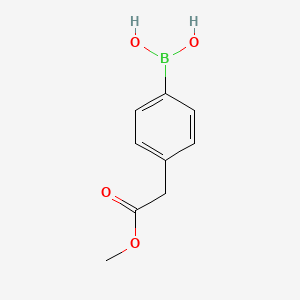
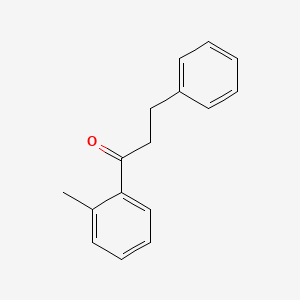
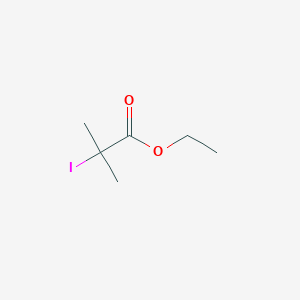
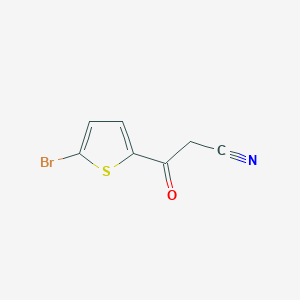
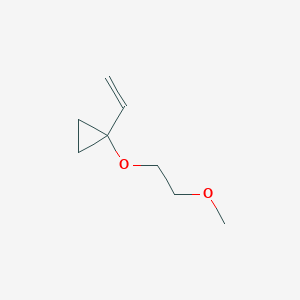
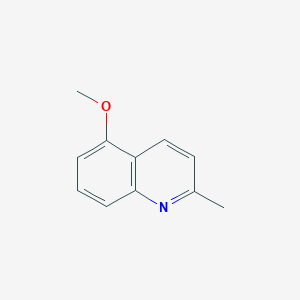
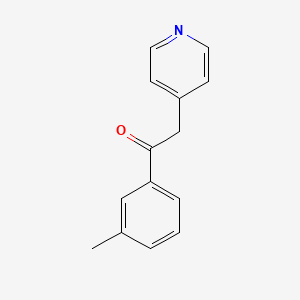
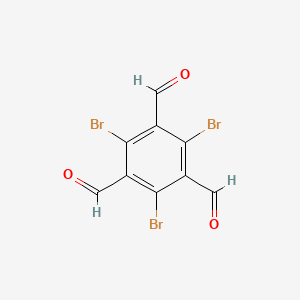
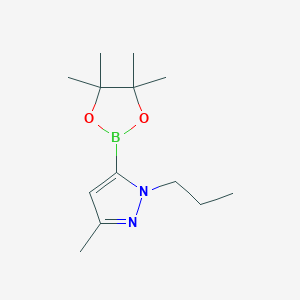
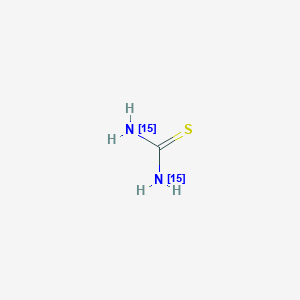
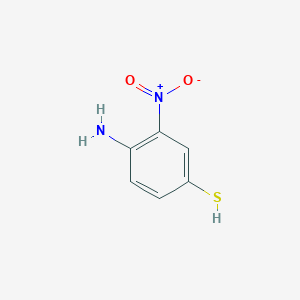
![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)
